molecular formula C10H9NO5 B8333829 [5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid

[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid

Cat. No.: B8333829
M. Wt: 223.18 g/mol
InChI Key: YHPQIGHVWIYGBN-UHFFFAOYSA-N
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Description

[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-(5-methoxy-2-oxo-1,3-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-15-6-2-3-8-7(4-6)11(5-9(12)13)10(14)16-8/h2-4H,5H2,1H3,(H,12,13)

InChI Key

YHPQIGHVWIYGBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)N2CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCC(C(=O)[O-])n1c(=O)oc2ccc(OC)cc21
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Synthesis routes and methods II

Procedure details

Ethyl [5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (0.98 g, 3.9 mmol) was dissolved in 12.5 mL of tetrahydrofuran and treated with a solution of LiOH (0.094 g, 3.9 mmol) dissolved in 1.25 mL of water. The reaction was stirred vigorously at room temperature for 18 hours before it was determined to be complete by LCMS (two Aquasil C18, 20×1 mm columns were run in sequence, 4 minutes at 0.1 1 mL/min, 1-99% CH3CN/H2O with 0.018% trifluoroacetic acid, ES) Rt=1.5 min and m/e 224 [M+1]+. The solvent was removed by rotary evaporation and the residue was then dissolved in 100 mL of ethyl acetate. The organic layer was washed with a 10% hydrochloric acid solution (3×30 mL) and the organic phase was then dried over Na2SO4, filtered and concentrated to give [5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid (0.64 g, 2.8 mmol, 73%) as a brown amorphous solid. MS (ES) m/e 224 [M+H]+.
Name
Ethyl [5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.094 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
Type
reactant
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Quantity
1.25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Ethyl[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (0.98 g, 3.9 mmol) was dissolved in 12.5 mL of tetrahydrofuran and treated with a solution of LiOH (0.094 g, 3.9 mmol) dissolved in 1.25 mL of water. The reaction was stirred vigorously at room temperature for 18 hours before it was determined to be complete by LCMS (two Aquasil C18, 20×1 mm columns were run in sequence, 4 minutes at 0.1 mL/min, 1-99% CH3CN/H2O with 0.018% trifluoroacetic acid, ES) Rt=1.5 min and m/e 224 [M+1]+. The solvent was removed by rotary evaporation and the residue was then dissolved in 100 mL of ethyl acetate. The organic layer was washed with a 10% hydrochloric acid solution (3×30 mL) and the organic phase was then dried over Na2SO4, filtered and concentrated to give [5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid (0.64 g, 2.8 mmol, 73%) as a brown amorphous solid. MS (ES) m/e 224 [M+H]+.
Name
Ethyl[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.094 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.25 mL
Type
solvent
Reaction Step Four

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